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An In-depth Technical Guide to 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 5-Methyl-2-pyrrol-1-yl-thiophene-
3-carboxylic acid (CAS No. 151258-67-2), a heterocyclic compound with potential

applications in medicinal chemistry. Due to the limited availability of direct experimental data for

this specific molecule, this document outlines a plausible synthetic route based on established

chemical reactions and explores its potential biological activities by examining structurally

related compounds. The guide includes detailed hypothetical experimental protocols,

summarizes relevant quantitative data from analogous compounds, and provides visualizations

of the proposed synthetic pathway and a potential biological target pathway.

Introduction
5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid is a small molecule characterized by a

thiophene core substituted with a methyl group, a pyrrole ring, and a carboxylic acid functional

group. The combination of these structural motifs is of significant interest in drug discovery, as

thiophene and pyrrole heterocycles are known scaffolds for a wide range of biologically active

compounds.[1][2] Derivatives of thiophene have demonstrated diverse pharmacological

properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] Similarly,
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pyrrole-containing compounds are integral to many approved drugs and have been

investigated for their antibacterial and anticancer potential.[2][5] This guide aims to consolidate

the available information and provide a strong theoretical framework for researchers interested

in the synthesis and evaluation of this compound.

Chemical and Physical Properties
The fundamental properties of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid are

summarized below.

Property Value Reference(s)

CAS Number 151258-67-2 [6]

Molecular Formula C₁₀H₉NO₂S [6]

Molecular Weight 207.25 g/mol [6]

Canonical SMILES
CC1=CC(=C(C(=O)O)S1)N2C

=CC=C2

Purity (Typical) ≥97% [6]

Synonyms

2-(1-pyrrolyl)-5-

methylthiophen-3-carboxylic

acid, 3-Thiophenecarboxylic

acid, 5-methyl-2-(1H-pyrrol-1-

yl)-

Proposed Synthesis
A specific, validated synthesis for 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid is not

readily available in the published literature. However, a logical and efficient synthetic route can

be proposed based on well-established heterocyclic chemistry reactions. The proposed

pathway involves three main stages:

Formation of a 2-aminothiophene core via the Gewald reaction.

Construction of the pyrrole ring onto the 2-amino group via the Paal-Knorr synthesis.
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Hydrolysis of the resulting ester to the final carboxylic acid.

Step 1: Gewald Reaction

Step 2: Paal-Knorr Synthesis

Step 3: Hydrolysis

Propionaldehyde

Ethyl 2-amino-5-methylthiophene-3-carboxylate

Reflux in Ethanol

Ethyl Cyanoacetate

Reflux in Ethanol

Sulfur

Reflux in Ethanol

Base (e.g., Morpholine)

Reflux in Ethanol

Ethyl 5-methyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate

Acid catalyst (e.g., Acetic Acid)

Acetonylacetone
(2,5-Hexanedione)

5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid

Base (e.g., NaOH) then Acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols (Hypothetical)
Step 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate (Gewald Reaction)

This protocol is adapted from established microwave-assisted Gewald reaction procedures.[7]

To a 10 mL microwave reaction vial, add propionaldehyde (1.0 mmol), ethyl cyanoacetate

(1.1 mmol), elemental sulfur (1.2 mmol), and morpholine (1.5 mmol) as a basic catalyst.

Add 3 mL of ethanol as the solvent.
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Seal the vial and place it in a microwave reactor.

Irradiate the mixture at 120°C for 15-30 minutes.[7] Monitor the reaction progress by Thin

Layer Chromatography (TLC).

After the reaction is complete, allow the vial to cool to room temperature.

Concentrate the reaction mixture under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to yield the pure ethyl 2-amino-5-methylthiophene-3-carboxylate.

Step 2: Synthesis of Ethyl 5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate (Paal-Knorr

Synthesis)

The Paal-Knorr synthesis is a classic method for forming pyrroles from a primary amine and a

1,4-dicarbonyl compound.[8][9]

In a round-bottom flask, dissolve ethyl 2-amino-5-methylthiophene-3-carboxylate (1.0 mmol)

and 2,5-hexanedione (1.1 mmol) in glacial acetic acid (5 mL).

Heat the mixture to reflux (approximately 118°C) for 2-4 hours, monitoring by TLC until the

starting amine is consumed.

Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to obtain the desired pyrrole-substituted

thiophene ester.

Step 3: Hydrolysis to 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid
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Dissolve the ester from Step 2 (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water

(4:1, 10 mL).

Add sodium hydroxide (2.5 mmol) and stir the mixture at 60°C for 4-6 hours.

After cooling, acidify the mixture to pH 2-3 with 1M HCl.

Extract the product with ethyl acetate (3 x 15 mL).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the

solvent under vacuum to yield the final carboxylic acid product.

Potential Biological Activities and Applications
While no specific biological data has been published for 5-Methyl-2-pyrrol-1-yl-thiophene-3-
carboxylic acid, the structural motifs present suggest potential for significant pharmacological

activity.

Potential Anticancer Activity
Thiophene derivatives are widely investigated as anticancer agents.[10] Some fused thiophene

compounds act as dual inhibitors of VEGFR-2 and AKT, key proteins in cancer cell proliferation

and angiogenesis.[11] Furthermore, certain 2-aminothiophene-3-carboxylic acid esters have

shown selective cytostatic effects against prostate cancer and hepatoma cell lines, inducing

apoptosis and cell cycle arrest.[5] The presence of the pyrrole ring may also contribute to

antitumor properties, as seen in various pyrrole-fused anthraquinone derivatives.[12]

Potential Antimicrobial Activity
Both thiophene and pyrrole cores are prevalent in compounds with antimicrobial properties.

Thiophene derivatives have shown activity against drug-resistant Gram-negative bacteria like

Acinetobacter baumannii and E. coli.[13][14] Pyrrole-based compounds have also

demonstrated promising antibacterial activity against Gram-positive bacteria, including

Staphylococcus aureus.[2] The combination of these two heterocycles could lead to

compounds with a broad spectrum of antimicrobial efficacy.

Quantitative Data for Structurally Related Compounds
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The following table summarizes the reported biological activities of compounds structurally

analogous to the title compound. Note: This data is not for CAS 151258-67-2 but is provided for

comparative purposes.

Compound
Class/Derivativ
e

Activity Type Target / Strain
Measurement
(IC₅₀ / MIC)

Reference(s)

Thienopyrimidine

Derivative

Anticancer

(Cytotoxic)

HepG2 (Liver

Cancer)
IC₅₀: 1.57 µM [11]

Thienopyrimidine

Derivative

Anticancer

(Cytotoxic)

PC-3 (Prostate

Cancer)
IC₅₀: 2.31 µM [11]

Spiro–indoline–

oxadiazole-

thiophene

Derivative

Antimicrobial
Clostridium

difficile

MIC: 2 to 4

µg/mL
[15]

Thiophene-

carboxamide

Derivative

Antimicrobial
Pseudomonas

aeruginosa

Inhibition Zone:

21 mm (at 1

mg/mL)

[16]

1,2,3,4-

tetrasubstituted

pyrrole

Derivative

Antimicrobial
Staphylococcus

aureus

MIC: 3.12 - 12.5

µg/mL
[2]

Potential Mechanism of Action
Given the anticancer activity of similar thiophene-based molecules, a plausible mechanism of

action for 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid could involve the inhibition of

key signaling pathways implicated in tumor growth and survival, such as the VEGFR/AKT

pathway.[11] VEGFR-2 activation by its ligand (VEGF) triggers a cascade involving the

PI3K/AKT pathway, which ultimately promotes cell proliferation, angiogenesis, and evasion of

apoptosis. Dual inhibition of VEGFR-2 and AKT is a promising strategy in cancer therapy.
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Caption: A potential mechanism via inhibition of the VEGFR/AKT pathway.

Conclusion
5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid represents a molecule of interest for

chemical and biological research. While direct experimental data is scarce, this guide provides

a robust theoretical foundation for its synthesis via a combination of the Gewald and Paal-Knorr

reactions. Based on the extensive literature on related thiophene and pyrrole derivatives, this

compound is a promising candidate for investigation as a potential anticancer or antimicrobial

agent. Further research is required to validate the proposed synthetic route and to

experimentally determine the biological activity and mechanism of action of this specific

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b190038#5-methyl-2-pyrrol-1-yl-thiophene-3-
carboxylic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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